rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis
Description
rac-(1R,2S)-2-Methylcyclobutane-1-carboxylic acid, cis, is a cyclobutane-derived carboxylic acid with a methyl substituent at the 2-position and a carboxylic acid group at the 1-position, arranged in a cis stereochemical configuration. For example, fluorinated analogs like rac-(1R,2S)-2-fluorocyclobutane-1-carboxylic acid (EN300-3745) are documented in commercial catalogs , suggesting shared synthetic pathways and applications in drug discovery.
Properties
CAS No. |
57705-60-9 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
ZQUWTFVQYAVBJZ-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CC1CCC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the compound can be synthesized via the cyclization of a suitable diene with a carboxylic acid group in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S)-2-methylcyclobutane-1-carboxylic acid, cis exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Carboxylic Acids
a) 1,1-Cyclobutanedicarboxylic Acid
- Structure : Contains two carboxylic acid groups at the 1-position of the cyclobutane ring.
- Molecular Weight : 144.12 g/mol .
- Physical Properties : Melting point 157–161°C .
b) rac-(1R,2S)-2-Fluorocyclobutane-1-carboxylic Acid
- Structure : Fluorine substituent at the 2-position instead of methyl.
- CAS/Product Code : EN300-3745 .
- Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability in pharmaceuticals compared to methyl groups, making it a common bioisostere .
c) (1R,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic Acid Hydrochloride
- Structure: Amino and dimethyl substituents on the cyclobutane ring.
- Molecular Formula: C₈H₁₄ClNO₂ .
- Applications : Used in peptide mimetics and as a chiral intermediate in asymmetric synthesis .
- Key Differences: Additional functional groups (amino, dimethyl) increase steric hindrance and alter solubility compared to the simpler methyl-carboxylic acid structure.
Larger Cyclic Carboxylic Acids
a) cis-Cyclohexane-1,2-dicarboxylic Acid
- Structure : Cyclohexane ring with cis-oriented carboxylic acid groups.
- Research Findings : Forms hydrogen-bonded chains (C(7) motifs) and 3D networks via carboxyl interactions, influencing crystal packing .
- Key Differences : The six-membered ring reduces ring strain, increasing conformational flexibility compared to cyclobutane derivatives.
b) rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic Acid
- Structure : Cyclopentane ring with carbamoyl and carboxylic acid groups.
- Applications : Used in pharmaceutical and agrochemical research for its versatility in synthesis .
- Key Differences : The five-membered ring balances strain and flexibility, while the carbamoyl group introduces hydrogen-bonding capabilities absent in methyl-substituted analogs.
Data Table: Comparative Properties
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